molecular formula C18H25NO6 B1372144 Boc-N-Me-D-Glu(OBzl)-OH CAS No. 1562452-07-6

Boc-N-Me-D-Glu(OBzl)-OH

Cat. No.: B1372144
CAS No.: 1562452-07-6
M. Wt: 351.4 g/mol
InChI Key: NEJPFSNBCOTZHN-CQSZACIVSA-N
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Description

“Boc-Nalpha-methyl-D-glutamic acid gamma-benzylester” is a biochemical used for proteomics research . Its molecular formula is C18H25NO6 and its molecular weight is 351.4 .

Scientific Research Applications

Synthesis in Peptide Research

Boc-Nalpha-methyl-D-glutamic acid gamma-benzylester is utilized in peptide research for synthesizing N-Boc-α-amino acids with nucleobase residues. These compounds serve as building blocks for chiral peptidic nucleic acids (PNA), contributing significantly to the synthesis of optically active N-Boc amino acids like Boc-Aby, Boc-Tby, Boc-Gby, or Boc-Cby, essential for chiral PNA synthesis (Lenzi, Reginato, & Taddai, 1995).

Inhibitory Activity Studies

This compound has been studied for its inhibitory activity. Specifically, it has been used in the conformational analysis of glutamic acid analogues to understand their role as competitive inhibitors in the vitamin K-dependent carboxylation process. These studies offer insights into the bioactive conformations of synthetic glutamyl substrates at enzyme active sites (Larue et al., 1997).

Development of Biosensors

Boc-Nalpha-methyl-D-glutamic acid gamma-benzylester is also relevant in the development of biosensors. An example is its use in the construction of a glutamate biosensor, involving a glassy carbon electrode modified with perfluorinated cation-exchange polymer Nafion and methyl viologen. This application underscores its potential in analytical chemistry and diagnostic applications (Maalouf et al., 2007).

Membrane Development

In membrane technology, Boc-Nalpha-methyl-D-glutamic acid gamma-benzylester derivatives are used to create chiral recognition sites in polymeric membranes. These membranes exhibit selective recognition capabilities, differentiating between various amino acid isomers. Such developments have implications for chiral separation processes and enantioselective synthesis (Yoshikawa, Shimada, & Izumi, 2001).

Properties

IUPAC Name

(2R)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-5-oxo-5-phenylmethoxypentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25NO6/c1-18(2,3)25-17(23)19(4)14(16(21)22)10-11-15(20)24-12-13-8-6-5-7-9-13/h5-9,14H,10-12H2,1-4H3,(H,21,22)/t14-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEJPFSNBCOTZHN-CQSZACIVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C)C(CCC(=O)OCC1=CC=CC=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N(C)[C@H](CCC(=O)OCC1=CC=CC=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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